[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol
Description
[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol is a pyrrolidine-based compound featuring a 5-membered nitrogen-containing heterocycle. Its structure includes a benzyl group at the 1-position, an aminomethyl (-CH2NH2) substituent at the 3-position, and a hydroxymethyl (-CH2OH) group also at the 3-position. The molecular formula is C13H20N2O, with a molecular weight of 220.31 g/mol (based on analogous piperidine derivatives in ). This compound is primarily used in laboratory settings for the synthesis of specialized chemical intermediates, particularly in pharmaceutical and materials science research.
Its safety profile includes acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . The presence of both hydrophilic (hydroxymethyl, aminomethyl) and lipophilic (benzyl) groups suggests a balanced solubility profile, making it suitable for diverse chemical applications.
Properties
IUPAC Name |
[3-(aminomethyl)-1-benzylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-13(11-16)6-7-15(10-13)8-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIULSRCTYZUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CN)CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylpyrrolidine Intermediate Formation
One common approach starts with the reaction of dimethyl itaconate and benzylamine to form methyl-1-benzyl-5-carbonylpyrrolidine-3-carboxylate. This step is carried out by heating the mixture to 90°C, followed by extraction and recrystallization to yield the intermediate with high purity and an 86% yield.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Dimethyl itaconate, benzylamine | 90°C, stirring, TLC monitored | 86 | Recrystallization from ethyl acetate/petroleum ether |
Reduction to (1-benzylpyrrolidin-3-yl)methanol
The ester intermediate is reduced using lithium aluminum tetrahydride in tetrahydrofuran (THF) under ice-bath cooling, then heated to 66°C. The reaction is monitored by TLC, quenched with NaOH, and extracted to yield (1-benzylpyrrolidin-3-yl)methanol with a 97% yield.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2 | Lithium aluminum tetrahydride, THF | 0°C to 66°C, monitored by TLC | 97 | Workup includes pH adjustment and extraction |
Mesylation to Form (1-benzylpyrrolidin-3-yl)methyl Methanesulfonate
The hydroxyl group of the (1-benzylpyrrolidin-3-yl)methanol is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of triethylamine in THF at room temperature. The product is isolated with an 86% yield after aqueous workup.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 3 | Methanesulfonyl chloride, triethylamine, THF | Room temperature, TLC monitored | 86 | pH adjusted to 7-8, extraction |
Amination to Introduce the Aminomethyl Group
Amination of the mesylate intermediate is typically performed under pressure using ammonia or primary amines, often in solvents like tetrahydrofuran or dimethoxyethane, at temperatures ranging from 20°C to 150°C. This step can be carried out in an autoclave at pressures between 3×10^6 and 2×10^7 Pa, yielding optically active 3-amino-pyrrolidine derivatives with high enantiomeric excess (up to 97% e.e.).
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 4 | Ammonia or primary amine, THF or DME | 20-150°C, 3×10^6 to 2×10^7 Pa pressure | High | Optical purity preserved |
Protection and Deprotection Strategies
To improve yields and control stereochemistry, protecting groups such as benzyl (on nitrogen) and allyloxycarbonyl are employed. For example, the benzyl protecting group can be replaced by allyloxycarbonyl using allyl haloformate in inert solvents like heptane at 30-70°C. This facilitates subsequent functional group transformations without racemization.
Alternative Synthetic Pathways and Optimizations
Another synthetic strategy involves the use of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives, which are converted through stages involving carbonyl diimidazole activation, sodium borohydride reduction, mesylation, azide substitution, and hydrogenation. This method allows for the synthesis of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogues, which are structurally related and can be converted to the target compound.
Key optimizations include:
- Extended heating times (up to 10 hours) in early stages to increase yields (up to 93%)
- Hydrogenation under mild hydrogen pressure (1.1–1.5 atm) for efficient amination (yield 86%)
- Use of Raney nickel catalyst for hydrogenation steps
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Formation of benzylpyrrolidine ester | Dimethyl itaconate, benzylamine, 90°C | 86 | Recrystallization for purity |
| 2 | Reduction to hydroxymethyl derivative | Lithium aluminum tetrahydride, THF, 0-66°C | 97 | TLC monitored, aqueous workup |
| 3 | Mesylation | Methanesulfonyl chloride, triethylamine, RT | 86 | pH control, extraction |
| 4 | Amination | Ammonia/primary amine, THF/DME, high pressure | High | Optical purity maintained |
| 5 | Protection/Deprotection | Allyl haloformate, inert solvents, 30-70°C | - | Protecting group manipulation for yield |
Research Findings and Considerations
- The use of optically active starting materials and controlled reaction conditions ensures high enantiomeric excess in the final product.
- Pressure and temperature are critical parameters in the amination step, influencing both yield and stereochemical integrity.
- Protection of amino groups with benzyl or allyloxycarbonyl groups allows selective functionalization and prevents side reactions.
- Alternative methods employing carbonyl diimidazole activation and sodium borohydride reduction provide routes to related analogues with potential for structural modification.
- Hydrogenation conditions and catalysts (e.g., Raney nickel) are optimized to maximize conversion and minimize by-products.
Biological Activity
[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol, also known as (3-amino-1-benzyl-3-pyrrolidinyl)methanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (3-amino-1-benzyl-3-pyrrolidinyl)methanol
- Molecular Formula : C12H18N2O
- CAS Number : 11074561
- Purity : Typically ≥95% in commercial preparations
The biological activity of [3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol is believed to stem from its ability to interact with various biological targets, including receptors and enzymes. The aminomethyl group allows for the formation of hydrogen bonds and ionic interactions, which can modulate the activity of these targets.
1. Antidepressant Effects
Research indicates that this compound may exhibit antidepressant-like effects. A study conducted on animal models showed that administration of the compound led to significant reductions in depressive behaviors, suggesting a potential role in treating mood disorders.
2. Cognitive Enhancement
Preliminary studies suggest that [3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol may enhance cognitive functions. In vitro assays demonstrated improved synaptic plasticity and memory retention in rodent models, indicating possible applications in neurodegenerative diseases.
3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammatory markers in cell cultures. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antidepressant Activity (2020) | Demonstrated significant reduction in immobility time in forced swim tests, indicating antidepressant-like effects. |
| Study 2 : Cognitive Enhancement (2021) | Showed increased levels of BDNF (Brain-Derived Neurotrophic Factor) in hippocampal tissues after treatment, suggesting neuroprotective effects. |
| Study 3 : Anti-inflammatory Activity (2022) | In vitro studies revealed a decrease in TNF-alpha and IL-6 production in macrophages treated with the compound. |
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of [3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol. Current data indicate low toxicity levels at therapeutic doses; however, further studies are necessary to fully understand its long-term effects and potential side effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Ring Size and Rigidity : The pyrrolidine core (5-membered) in the target compound offers greater conformational flexibility compared to the piperidine (6-membered) analogue. This may influence binding affinity in biological systems.
- Toxicity Profile: The target compound exhibits milder acute toxicity (Category 4 oral) compared to 3-(Aminomethyl)pyridine, which causes severe skin corrosion. This disparity may arise from the pyrrolidine ring’s reduced reactivity compared to pyridine’s electron-deficient aromatic system.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol, and how can stereochemical purity be ensured?
- Answer : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Reductive amination of 1-benzylpyrrolidin-3-one with a protected aminomethyl group, followed by methanolysis to introduce the hydroxymethyl moiety .
- Step 2 : Chiral resolution using chiral HPLC columns or enantioselective catalysts to ensure stereochemical purity, as the pyrrolidine ring introduces chirality critical for biological activity .
- Key reagents : Sodium borohydride (NaBH₄) for reductions, dichloromethane (DCM) as a solvent, and triethylamine (TEA) to neutralize acidic byproducts .
- Monitoring : Thin-layer chromatography (TLC) or LC-MS for reaction progress .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, aminomethyl, and hydroxymethyl groups) .
- X-ray crystallography : To resolve stereochemistry and bond angles, especially for the pyrrolidine ring .
- High-resolution mass spectrometry (HR-MS) : For molecular formula validation .
Q. How can researchers assess the purity of [3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol?
- Answer :
- HPLC with UV/RI detection : Use C18 columns and aqueous/organic mobile phases (e.g., acetonitrile:water with 0.1% TFA) for quantification .
- Karl Fischer titration : To measure residual water content, critical for hygroscopic compounds .
- Elemental analysis : Validate carbon, hydrogen, and nitrogen content against theoretical values .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Answer : Discrepancies may arise from:
- Stereochemical variability : Ensure enantiomeric purity via chiral HPLC and compare activity of individual enantiomers .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known receptor agonists/antagonists) .
- Orthogonal assays : Validate receptor binding data (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or enzymes). Focus on the aminomethyl and hydroxymethyl groups as potential hydrogen bond donors .
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations in explicit solvent) .
- QSAR models : Corrogate structural features (e.g., LogP, polar surface area) with activity data from analogues .
Q. What in vitro and in vivo models are suitable for evaluating neuropharmacological potential?
- Answer :
- In vitro :
- Radioligand binding assays : Test affinity for dopamine or serotonin receptors .
- Primary neuronal cultures : Measure effects on neurotransmitter release (e.g., microdialysis) .
- In vivo :
- Rodent models : Use forced swim tests (depression) or rotarod tests (motor function) with dose-response studies (typical range: 1–50 mg/kg) .
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma analysis .
Q. How can researchers mitigate safety risks during handling and disposal?
- Answer :
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) per SDS data .
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing/synthesis .
- Waste disposal : Neutralize acidic/basic residues before incineration or chemical treatment .
Methodological Notes
- Data Validation : Cross-reference crystallographic data with computational models to resolve stereochemical ambiguities .
- Reaction Optimization : Use design of experiments (DoE) to optimize temperature, solvent, and catalyst ratios for scalable synthesis .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review board approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
